3,4-Dimethoxybenzoic acid
Overview
Description
3,4-Dimethoxybenzoic acid, also known as veratric acid, is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions. This compound is naturally occurring and can be found in various plant species such as Hypericum laricifolium, Artemisia sacrorum, and Zeyheria montana .
Mechanism of Action
Target of Action
Veratric acid, also known as 3,4-dimethoxybenzoic acid, is a benzoic acid and a plant metabolite . It has been found to have apoptotic and antiproliferative effects against triple-negative breast cancer cells . .
Mode of Action
A study suggests that it has apoptotic and antiproliferative effects . This means it may induce programmed cell death and inhibit cell proliferation, particularly in certain types of cancer cells .
Biochemical Pathways
Its apoptotic and antiproliferative effects suggest it may influence pathways related to cell growth and death
Result of Action
Veratric acid has been found to have apoptotic and antiproliferative effects against triple-negative breast cancer cells . This suggests that it may induce cell death and inhibit cell growth in certain types of cancer cells .
Biochemical Analysis
Biochemical Properties
Veratric acid has been reported to show antioxidant, anti-inflammatory, and photo-protective effects . It reduces DNA damage, redox state imbalance, and inflammation in UV-irradiated keratinocytes . Veratric acid also acts as a protective agent against hypertension-associated cardiovascular remodeling .
Cellular Effects
A study at SRM Institute of Science and Technology suggests that Veratric acid has apoptotic and antiproliferative effects against triple negative breast cancer cells . These effects were substantially increased when polydopamine nanoparticles were used as a sustained release drug carrier .
Molecular Mechanism
It is known to interact with various enzymes and proteins, influencing their activity and function
Temporal Effects in Laboratory Settings
It is known that Veratric acid has long-term effects on cellular function, as evidenced by its antiproliferative and apoptotic effects on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the methylation of protocatechuic acid using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced via the esterification of veratric acid followed by hydrolysis. For instance, veratric acid can be esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 3,4-dimethoxybenzoate. This ester is then hydrolyzed under acidic or basic conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to 3,4-dimethoxybenzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields 3,4-dimethoxybenzyl alcohol.
Substitution: Results in various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
3,4-Dimethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: It has been studied for its antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential in cancer treatment, particularly in inducing apoptosis in cancer cells.
Industry: It is used in the production of dyes and as a matrix for ionization in mass spectrometry
Comparison with Similar Compounds
Protocatechuic acid: Lacks the methoxy groups present in 3,4-dimethoxybenzoic acid.
Vanillic acid: Contains a single methoxy group at the 4 position.
Syringic acid: Has methoxy groups at the 3 and 5 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups enhance its antioxidant activity and influence its reactivity in various chemical reactions .
Properties
IUPAC Name |
3,4-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAQNGYDSHRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059077 | |
Record name | 3,4-Dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Monohydrate: Odorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Veratric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19724 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-07-2 | |
Record name | Veratric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Veratric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,4-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Veratric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERATRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YY04E7RR4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-Dimethoxybenzoic acid (Veratric Acid)?
A1: this compound has the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies have characterized this compound using spectroscopic techniques like NMR (1H and 13C), IR, and Mass Spectrometry. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These studies provide detailed information on the compound's structure and properties.
Q3: How does the presence of methoxy groups at the 3 and 4 positions of the benzene ring in this compound influence its biological activity compared to other benzoic acid derivatives?
A5: Research suggests that the position of hydroxyl and methoxy substituents on the benzene ring of benzoic acid derivatives, including this compound, significantly affects their impact on cucumber root membrane potential. [] Methoxy-substituted benzoic acids tend to induce a rapid depolarization followed by hyperpolarization, except for p-anisic acid. In contrast, hydroxylated benzoic acids, like salicylic acid, primarily cause depolarization. This suggests that the specific arrangement of methoxy groups in this compound contributes to its distinct biological activity.
Q4: Do the methoxy groups in this compound play a role in its interaction with biological systems?
A6: Research indicates that the methoxy groups in this compound can influence its interaction with biological systems. For instance, in perovskite solar cells, the methoxy groups of this compound within a self-assembled monolayer on a ZnO electron transporting layer contribute to dipole moments and hydrogen bonding with the perovskite layer, influencing charge transfer and device performance. [] This suggests that the methoxy groups can engage in specific interactions within biological or material systems, potentially influencing the compound's overall activity.
Q5: What is the solubility of this compound in different solvents?
A7: The solubility of this compound has been experimentally determined in various organic solvents, including ethanol, 1-propanol, 2-propanol, 1-butanol, 2-methyl-1-propanol, methyl acetate, ethyl acetate, and 2-butanone. [] Additionally, its solubility has been studied in binary mixtures of ethanol + 1-butanol, providing insights into its behavior in mixed solvent systems. []
Q6: Are there any models to predict the solubility of this compound in different solvents?
A8: Yes, the modified Apelblat equation and local composition models (NRTL and UNIQUAC) have been used to correlate the solubility of this compound in pure solvents. [] These models provide a valuable tool for predicting solubility behavior and understanding the interactions between this compound and different solvent environments.
Q7: What are the metabolic pathways of this compound in biological systems?
A9: Research indicates that this compound can be metabolized through demethylation, primarily at the para-configurated methoxy group, resulting in the formation of 4-hydroxy-3-methoxybenzoic acid and 3-hydroxy-4-methoxybenzoic acid. [] This metabolic transformation highlights the potential for this compound to be converted into other phenolic compounds with potentially distinct biological activities.
Q8: Can microorganisms degrade this compound?
A10: Yes, studies have shown that certain microorganisms possess the ability to degrade this compound. For instance, the bacterium Thauera aromatica can utilize this compound as a sole carbon source under anaerobic conditions, employing nitrate as an electron sink. [] This finding highlights the potential for microbial degradation of this compound in the environment.
Q9: How does this compound exert its effects on biological systems?
A11: While the precise mechanisms of action might vary depending on the biological system, research suggests that this compound can influence cellular processes by modulating membrane potential. [] For example, in cucumber root cells, it has been shown to affect transmembrane potential difference, indicating its interaction with membrane properties. [] This interaction can subsequently trigger downstream effects on various cellular functions.
Q10: Does this compound exhibit any specific binding affinity to biological targets?
A12: While the provided research papers don't delve into specific binding affinities of this compound to particular biological targets, its influence on cellular processes like membrane potential suggests potential interactions with membrane proteins or other cellular components. [] Further research focusing on target identification and binding studies would be valuable to elucidate its precise molecular interactions.
Q11: What are the degradation pathways of this compound in the environment?
A14: Based on the available information, microbial degradation appears to be a potential pathway for this compound breakdown in the environment. [] Further research is needed to fully elucidate its environmental fate, including abiotic degradation processes (e.g., photolysis, hydrolysis) and identify potential transformation products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.